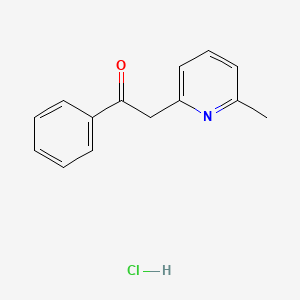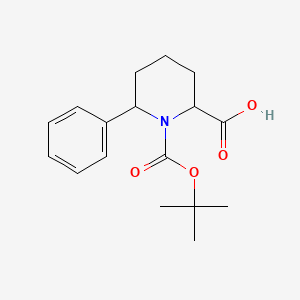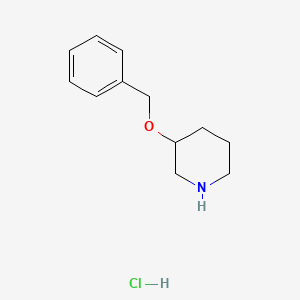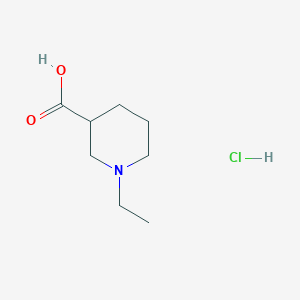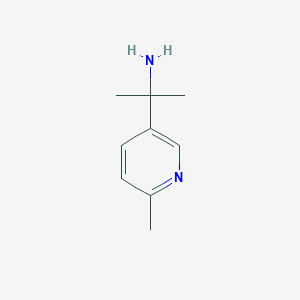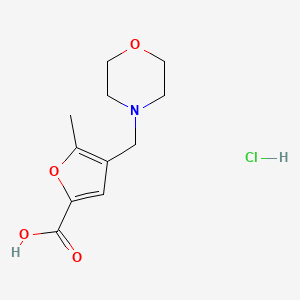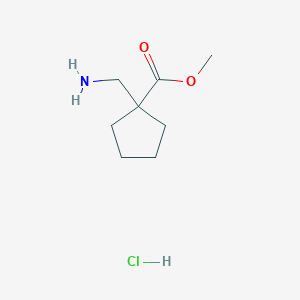
Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride
Descripción general
Descripción
“Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride” is an organic compound with the CAS Number: 1171925-49-7 . It has a molecular weight of 193.67 . The compound is in solid form .
Physical and Chemical Properties The compound has a melting point of 175 - 176°C . Its IUPAC name is methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride . The InChI code for the compound is 1S/C8H15NO2.ClH/c1-11-7(10)8(6-9)4-2-3-5-8;/h2-6,9H2,1H3;1H .
Aplicaciones Científicas De Investigación
Scalable Synthesis for S1P1 Receptor Agonists
Researchers have developed a scalable synthesis method for isolating the four stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, serving as intermediates for the synthesis of S1P1 receptor agonists. This process achieves gram quantities with high enantiomeric and diastereomeric excess, demonstrating its utility in synthesizing cyclopentyl-based compounds efficiently (Wallace et al., 2009).
Advancements in Organic Synthesis
Further research into the nucleophilic ring-opening reactions of related compounds has led to the formation of functionalized 2-oxaspiro and 2-oxabicyclo derivatives. These structures are critical in several bioactive compounds, showcasing the versatility of cyclopentanecarboxylate derivatives in synthesizing complex organic frameworks (Santos et al., 2000).
Synthesis of Enantiopure Compounds
The asymmetric synthesis of amino-methyl-cyclopentanecarboxylic acids through a diastereoselective Ireland-Claisen rearrangement highlights the compound's role in producing enantiopure substances. This synthesis approach underscores the importance of methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride in creating molecules with specific optical activities, which are crucial in drug development and other applications (Davies et al., 2013).
Applications in Metal Complex Formation
The compound has also been used in the synthesis of Schiff base ligands for metal complexation. These metal complexes have been studied for their antioxidant properties and selective inhibitory activities against xanthine oxidase, an enzyme involved in human metabolic processes. This research illustrates the potential pharmaceutical applications of methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride derivatives (Ikram et al., 2015).
Propiedades
IUPAC Name |
methyl 1-(aminomethyl)cyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-7(10)8(6-9)4-2-3-5-8;/h2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWHVYVMIGZOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656477 | |
| Record name | Methyl 1-(aminomethyl)cyclopentane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride | |
CAS RN |
1171925-49-7 | |
| Record name | Methyl 1-(aminomethyl)cyclopentane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





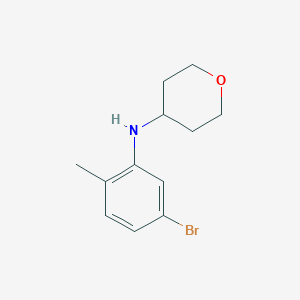
![6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419190.png)

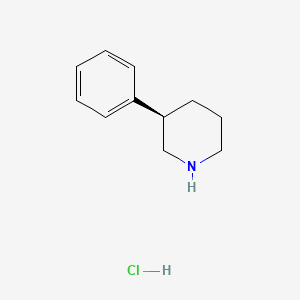
![[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419200.png)
